molecular formula C14H10ClN3OS2 B501158 Jak2-IN-6 CAS No. 353512-04-6

Jak2-IN-6

Cat. No.: B501158
CAS No.: 353512-04-6
M. Wt: 335.8g/mol
InChI Key: OFSYMZBCAABWIK-UHFFFAOYSA-N
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Description

JAK2-IN-6 is a potent and selective inhibitor of Janus kinase 2 (JAK2), a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various cytokines and growth factors. This compound is particularly significant in the treatment of diseases related to the dysregulation of the JAK-STAT pathway, such as myeloproliferative neoplasms and certain cancers .

Preparation Methods

Synthetic Routes and Reaction Conditions

JAK2-IN-6 is synthesized through a series of chemical reactions involving multiple-substituted aminothiazole derivatives. . The reaction conditions often include the use of specific solvents, catalysts, and temperature controls to ensure the desired chemical transformations.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods while ensuring consistency, purity, and yield. This process may include optimization of reaction conditions, purification techniques, and quality control measures to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

JAK2-IN-6 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions often involve controlled temperatures, pressures, and pH levels to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which may exhibit different biological activities and selectivities .

Mechanism of Action

JAK2-IN-6 exerts its effects by selectively inhibiting the kinase activity of JAK2. This inhibition disrupts the JAK-STAT signaling pathway, which is responsible for mediating responses to various cytokines and growth factors. By blocking JAK2 activity, this compound modulates immune responses, reduces inflammation, and inhibits the proliferation of cancer cells .

Properties

IUPAC Name

(4-amino-2-anilino-1,3-thiazol-5-yl)-(5-chlorothiophen-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN3OS2/c15-10-7-6-9(20-10)11(19)12-13(16)18-14(21-12)17-8-4-2-1-3-5-8/h1-7H,16H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFSYMZBCAABWIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NC(=C(S2)C(=O)C3=CC=C(S3)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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